(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Overview
Description
(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a wide range of pharmacological properties such as antiviral, antioxidant, and antimalarial activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that thieno[2,3-d]pyrimidine derivatives can undergo a variety of chemical reactions, including cyclization . This cyclization process could potentially alter the compound’s interaction with its targets, leading to changes in its biological activity.
Biochemical Pathways
Given the compound’s potential pharmacological properties, it may be involved in pathways related to viral replication, oxidative stress, and malaria pathogenesis .
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit cytotoxic effects against cancer cell lines , suggesting that the compound may induce cell death or inhibit cell proliferation in certain contexts.
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in several biochemical reactions .
Cellular Effects
(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid typically involves the condensation of 2-aminothiophene derivatives with carbonyl compounds, followed by cyclization and oxidation steps. One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the intermediate, which is then cyclized to yield the thieno[2,3-d]pyrimidine core. Subsequent oxidation and functional group modifications lead to the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the thieno[2,3-d]pyrimidine core .
Scientific Research Applications
Chemistry
In chemistry, (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been explored for its antimicrobial and anti-inflammatory activities .
Industry
In the industrial sector, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its derivatives are used in the formulation of pesticides and herbicides, as well as in the synthesis of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-d]pyrimidin-4(3H)-thione:
Uniqueness
(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its promising anticancer and antimicrobial properties highlight its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-6(12)3-10-4-9-7-5(8(10)13)1-2-14-7/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOPYHPEAZBTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396472 | |
Record name | (4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18740-34-6 | |
Record name | (4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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